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Executive Summary

SHPL-49 is a novel, structurally modified glycoside derivative of salidroside (Rhodiola rosea)
developed by Shanghai Hutchison Pharmaceuticals.[1] Currently in Phase Il clinical trials for
Acute Ischemic Stroke (AIS), SHPL-49 distinguishes itself from varying traditional extracts by
acting as a New Chemical Entity (NCE) with a defined multi-target mechanism.

This technical guide dissects the compound's ability to extend the therapeutic window beyond
the conventional tPA limits (4.5h) by targeting four distinct pathological axes: Glutamate
Excitotoxicity, Microglial Autophagy/Inflammation, Neurotrophic Plasticity, and Blood-Brain
Barrier (BBB) Integrity.

The Anti-Excitotoxicity Axis: NR2A-CaMKlla-
Akt/CREB Signaling

The primary driver of neuronal death in the acute phase of ischemia is glutamate excitotoxicity.
SHPL-49 intervenes not by blocking NMDA receptors entirely (which causes psychotomimetic
side effects) but by selectively modulating subunit composition and downstream signaling.

Mechanism of Action

SHPL-49 promotes the expression and surface localization of the NR2A subunit of the NMDA
receptor. Unlike NR2B, which is often linked to cell death signaling, NR2A activation recruits
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CaMKlla (Calcium/Calmodulin-dependent protein kinase lla).

o CaMKIla Rescue: Ischemia typically induces pathological autophosphorylation and
degradation of CaMKlla. SHPL-49 stabilizes CaMKIla.[2]

o Akt/CREB Phosphorylation: Stabilized CaMKIla phosphorylates Akt, which in turn
phosphorylates CREB (CAMP response element-binding protein).

e Result: Upregulation of survival genes and GLT-1 (Glutamate Transporter-1), enhancing
glutamate reuptake and reducing synaptic glutamate load.

Data Summary: Protein Expression Modulation

. Ischemic Control Functional
Target Protein SHPL-49 Treatment
(Model) Outcome
Glutamate High (Extracellular) Significant Reduction Reduced excitotoxicity
Pro-survival signaling
NR2A Downregulated Upregulated

initiation

Synaptic transmission

p-CaMKlla Aberrant/Degraded Stabilized/Normalized ]
maintenance
Transcriptional
p-Akt / p-CREB Low High activation of survival

factors

The Immunomodulatory Axis: Microglial Autophagy
& NF-kB

Post-ischemic inflammation is driven by microglia.[3] SHPL-49 exhibits a unigue mechanism of
inhibiting excessive autophagy in microglia to prevent the release of inflammatory cytokines.

Mechanism of Action[1][2][3][4][5][6]

e Lysosomal Inhibition: SHPL-49 downregulates LAMP-2 (Lysosome-associated membrane
protein 2), impeding the fusion of autophagosomes with lysosomes.[3] This blockade
prevents the "autophagic flux" that, under ischemic stress, fuels the inflammatory machinery.
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» NF-kB Suppression: By modulating this autophagic state, SHPL-49 prevents the nuclear
translocation of NF-kB, thereby suppressing the transcription of IL-6, IL-1[3, and iNOS.[3][4]

e Phenotype Switching: Promotes a shift from the pro-inflammatory M1 phenotype (CD86
high) to the reparative M2 phenotype (CD206 high).

Visualization: The SHPL-49 Signaling Network

The following diagram illustrates the convergence of the Excitotoxicity and Inflammatory
pathways modulated by SHPL-49.

Figure 1. Dual-mechanism action of SHPL-49 targeting Neuronal NR2A upregulation and
Microglial LAMP-2 inhibition.[3][5]

Neurotrophic & Vascular Integrity (BDNF/Gap43 &
BBB)

Beyond immediate survival, SHPL-49 facilitates repair and vascular protection.

o BDNF/TrkB/Gap43: SHPL-49 activates the BDNF (Brain-Derived Neurotrophic Factor)
pathway, which binds to TrkB receptors to upregulate Gap43 (Growth-associated protein 43).
This is critical for neurite outgrowth and synaptic plasticity during the recovery phase.

» BBB Protection: It suppresses the p38 MAPK/MMP-9 axis.[3] MMP-9 (Matrix
Metallopeptidase 9) degrades the extracellular matrix of the BBB; its inhibition preserves
BBB integrity and reduces cerebral edema.

Experimental Protocols: Validating the Mechanism

To ensure reproducibility, the following protocols outline the specific methodologies used to
validate the SHPL-49 mechanisms described above.

Protocol A: pMCAO Model & Drug Administration (In
Vivo)

Objective: To assess infarct volume and protein expression in a permanent ischemia model.[6]
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e Subject: Male Sprague-Dawley rats (260—-300g).
e Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

e Occlusion: Insert a silicone-coated monofilament (0.36mm) into the internal carotid artery to
occlude the MCA origin.

e Administration:
o Dissolve SHPL-49 in saline.
o Dosage: 10 mg/kg or 20 mg/kg (IV tail vein).

o Timing: Administer immediately post-occlusion or within a defined window (e.g., 2h, 4h).
Continue daily for 5-14 days for recovery studies.

» Validation (TTC Staining): At endpoint, slice brains (2mm coronal). Stain with 2% TTC at
37°C for 20 min. White areas indicate infarct; red areas indicate viable tissue.

» Validation (Western Blot): Homogenize penumbral tissue. Probe for NR2A, p-Akt, and
Cleaved-Caspase 3.

Protocol B: OGD/R (Oxygen-Glucose
Deprivation/Reoxygenation) in BV2 Cells

Objective: To validate the anti-autophagic mechanism in microglia.
e Cell Line: BV2 Microglial cells.
e OGD Induction:
o Replace media with glucose-free DMEM.
o Incubate in hypoxia chamber (1% 02, 5% CO2, 94% N2) for 4 hours.
» Reoxygenation & Treatment:

o Replace media with high-glucose DMEM containing SHPL-49 (e.g., 10-50 pyM).
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o Incubate under normoxic conditions for 24 hours.

o Autophagy Flux Assay:
o Transfect cells with mRFP-GFP-LC3 adenovirus prior to OGD.
o Analysis: Confocal microscopy.

o Result Interpretation: Yellow puncta (RFP+GFP+) indicate autophagosomes (fusion
blocked). Red puncta (RFP+GFP-) indicate autolysosomes (fusion successful). SHPL-49
treatment should increase Yellow puncta (indicating blocked fusion/flux inhibition)
compared to vehicle, correlating with reduced inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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